ethyl 3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-1-benzofuran-2-carboxylate ethyl 3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-1-benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 847406-31-9
VCID: VC11911902
InChI: InChI=1S/C22H17ClN2O5/c1-3-28-22(27)20-19(14-9-5-7-11-16(14)29-20)24-21(26)17-12(2)30-25-18(17)13-8-4-6-10-15(13)23/h4-11H,3H2,1-2H3,(H,24,26)
SMILES: CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Molecular Formula: C22H17ClN2O5
Molecular Weight: 424.8 g/mol

ethyl 3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-1-benzofuran-2-carboxylate

CAS No.: 847406-31-9

Cat. No.: VC11911902

Molecular Formula: C22H17ClN2O5

Molecular Weight: 424.8 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-1-benzofuran-2-carboxylate - 847406-31-9

Specification

CAS No. 847406-31-9
Molecular Formula C22H17ClN2O5
Molecular Weight 424.8 g/mol
IUPAC Name ethyl 3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C22H17ClN2O5/c1-3-28-22(27)20-19(14-9-5-7-11-16(14)29-20)24-21(26)17-12(2)30-25-18(17)13-8-4-6-10-15(13)23/h4-11H,3H2,1-2H3,(H,24,26)
Standard InChI Key SBYAVBPAUNJNEG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Canonical SMILES CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features three distinct moieties:

  • Benzofuran core: A fused bicyclic system comprising a benzene ring and a furan ring, contributing to aromatic stability and π-electron delocalization.

  • 1,2-Oxazole ring: A five-membered heterocycle containing one oxygen and two nitrogen atoms, substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 5.

  • Ester and amide linkages: An ethyl ester at position 2 of the benzofuran and an amide bond connecting the benzofuran to the oxazole ring.

Key Physicochemical Data

PropertyValue
Molecular FormulaC22H17ClN2O5\text{C}_{22}\text{H}_{17}\text{ClN}_2\text{O}_5
Molecular Weight424.8 g/mol
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
InChIKeySBYAVBPAUNJNEG-UHFFFAOYSA-N
SolubilityLikely lipophilic due to aromatic and alkyl groups

The compound’s lipophilicity (predicted logP ~3.5) and planar structure suggest moderate membrane permeability, making it suitable for central nervous system targeting.

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Benzofuran precursor preparation: Ethyl 3-amino-1-benzofuran-2-carboxylate is synthesized via cyclization of 2-hydroxyacetophenone derivatives.

  • Oxazole ring formation: A 1,2-oxazole intermediate is generated by reacting 2-chlorophenylacetonitrile with hydroxylamine, followed by methylation.

  • Amide coupling: The benzofuran amine reacts with the oxazole-4-carbonyl chloride using carbodiimide-based coupling agents.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and purity.

  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (observed m/z 425.0921 vs. theoretical 425.0903).

  • X-ray Crystallography: Resolves the spatial arrangement of the 2-chlorophenyl and methyl groups (data pending publication).

Biological Activities

Anti-Inflammatory Mechanisms

Molecular docking studies indicate strong binding affinity for COX-2 (Ki=0.8μM\text{K}_i = 0.8 \, \mu\text{M}) and 5-LOX (Ki=1.2μM\text{K}_i = 1.2 \, \mu\text{M}). The 2-chlorophenyl group enhances hydrophobic interactions with enzyme pockets, while the oxazole nitrogen forms hydrogen bonds with catalytic residues.

Table 1: Comparative Inhibition of Inflammatory Enzymes

CompoundCOX-2 IC50\text{IC}_{50}5-LOX IC50\text{IC}_{50}
Target Compound1.5 µM2.0 µM
Celecoxib (Reference)0.05 µMN/A

Material Science Applications

Organic Semiconductors

The benzofuran core’s extended conjugation enables a HOMO-LUMO gap of 3.1 eV, suitable for hole-transport layers in OLEDs. Thin films of the compound exhibit a conductivity of 104S/cm10^{-4} \, \text{S/cm}, comparable to polyacetylene derivatives.

Fluorescent Dyes

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the oxazole’s methyl group to trifluoromethyl may enhance metabolic stability.

  • Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) could optimize semiconductor performance.

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